REACTION_CXSMILES
|
Cl.[Br:2][C:3]1C(C#N)=[N:5][CH:6]=[CH:7][CH:8]=1.CCCCCCC.C[CH2:19][O:20][C:21]([CH3:23])=[O:22]>>[CH3:19][O:20][C:21]([C:23]1[C:3]([Br:2])=[CH:8][CH:7]=[CH:6][N:5]=1)=[O:22]
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Name
|
|
Quantity
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20 L
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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6790 g
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Type
|
reactant
|
Smiles
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BrC=1C(=NC=CC1)C#N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC=CC1)C#N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCCCCCC
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Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The reaction mixture is stirred for 20 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 50 L three-neck round bottom flask is equipped with a mechanical stirrer
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Type
|
TEMPERATURE
|
Details
|
thermocouple, nitrogen inlet and reflux condenser
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Type
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TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
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to reflux
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Type
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DISSOLUTION
|
Details
|
the starting material dissolves
|
Type
|
TEMPERATURE
|
Details
|
at reflux
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Type
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STIRRING
|
Details
|
stirred at this temperature for 3 h
|
Duration
|
3 h
|
Type
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FILTRATION
|
Details
|
After this time the solids are collected by filtration (
|
Type
|
WASH
|
Details
|
do not wash
|
Type
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FILTRATION
|
Details
|
a filter)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solids (3-bromopyridine-2-carboxylic acid) are dried in a vacuum oven at 50° C. with use of appropriate trapping as HCl
|
Type
|
CUSTOM
|
Details
|
A 50 L three-neck round bottom flask is equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermocouple and reflux condenser
|
Type
|
ADDITION
|
Details
|
The flask is charged with MeOH (25.5 L), and 3-bromoopyridine-2-carboxylic acid (5.098 kg)
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux at about 64-65° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 9 h
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 40-50° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a paste
|
Type
|
ADDITION
|
Details
|
A 50 L separatory funnel is charged with water (12 L) and solid NaHCO3 (2338 g)
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 10-15 min
|
Duration
|
12.5 (± 2.5) min
|
Type
|
ADDITION
|
Details
|
The residue from the concentrated paste is added in portions to the stirred sodium bicarbonate solution at a rate
|
Type
|
ADDITION
|
Details
|
After all of the residue is added
|
Type
|
ADDITION
|
Details
|
EtOAc (10 L) is charged to the to the funnel
|
Type
|
STIRRING
|
Details
|
stirred for 10-15 min
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
WASH
|
Details
|
the organic layer washed with saturated aqueous sodium bicarbonate solution (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers are extracted with EtOAc (2×2 L)
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with saturated aqueous sodium bicarbonate solution (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated along with the first extract
|
Type
|
CUSTOM
|
Details
|
A pale yellow oil is obtained which
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
The resulting material is dried in a vacuum oven overnight at room temperature
|
Duration
|
8 (± 8) h
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NC=CC=C1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |